

Altered Pentadecanedioyl-CoA Metabolism: A Comparative Analysis in Health and Peroxisomal Disorders

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Compound of Interest

Compound Name: *Pentadecanedioyl-CoA*

Cat. No.: *B15550712*

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A growing body of research indicates that levels of **Pentadecanedioyl-CoA**, a metabolite of the 15-carbon dicarboxylic acid, pentadecanedioic acid, are significantly altered in certain inherited metabolic diseases, particularly peroxisomal biogenesis disorders (PBDs) such as Zellweger syndrome. In healthy individuals, dicarboxylic acids are present at very low levels; however, their accumulation in tissues and excretion in urine can be a key indicator of underlying metabolic dysfunction. This guide provides a comparative overview of **Pentadecanedioyl-CoA** levels in healthy versus diseased states, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Quantitative Data Summary: Pentadecanedioic Acid in Healthy vs. Diseased States

Direct quantification of **Pentadecanedioyl-CoA** in tissues is technically challenging and not routinely performed in clinical settings. Therefore, its precursor, pentadecanedioic acid, is measured in urine as a proxy for underlying acyl-CoA metabolism. The following table summarizes the urinary excretion levels of pentadecanedioic acid in healthy individuals and patients diagnosed with peroxisomal biogenesis disorders.

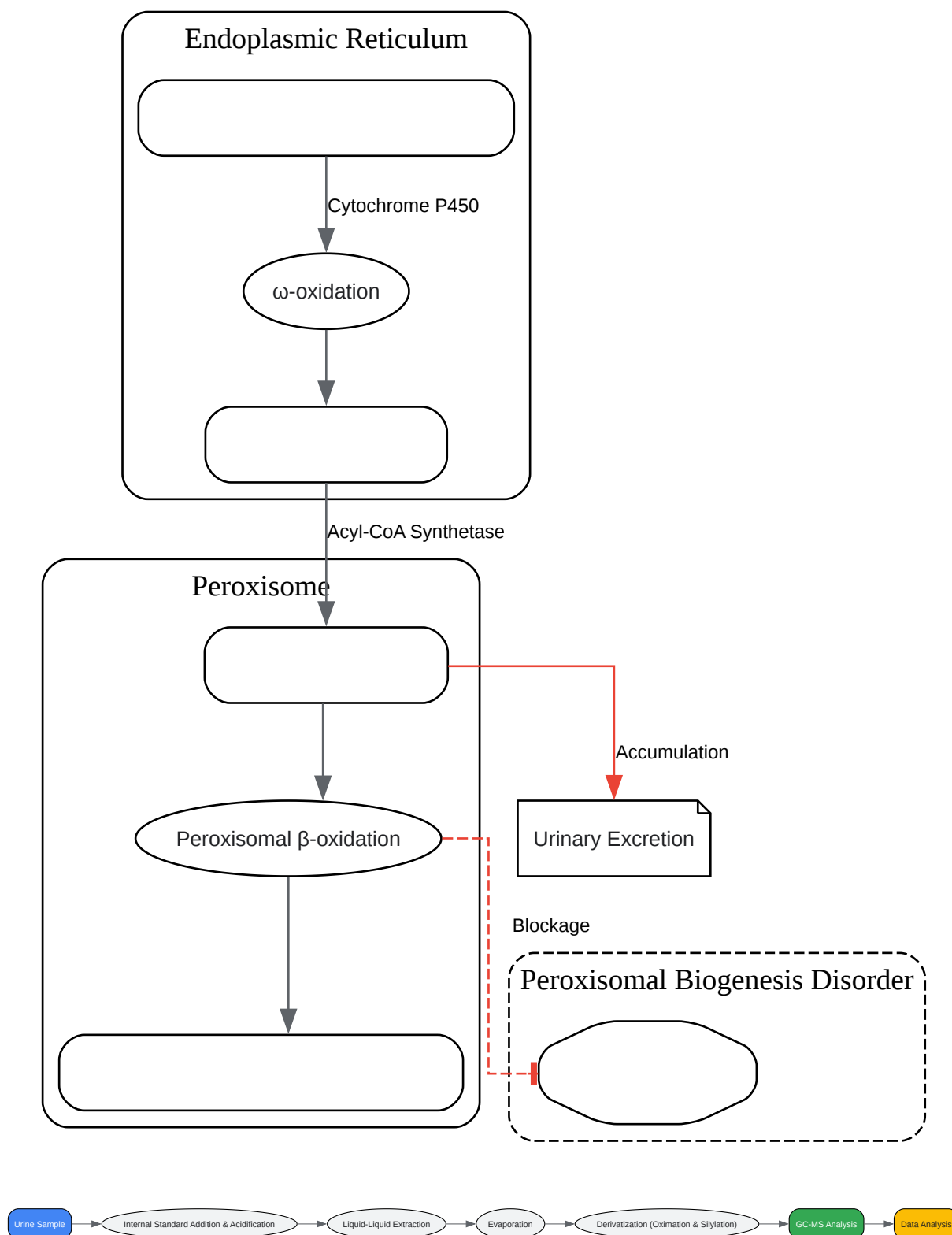
Analyte	Condition	Matrix	Mean Concentration (μmol/mmol creatinine)	Reference
Pentadecanedioic Acid	Healthy Controls	Urine	Not typically detected or present at trace levels	[1]
Pentadecanedioic Acid	Zellweger Syndrome / Neonatal Adrenoleukodystrophy	Urine	Found in excess	[1]

Note: Specific mean and standard deviation values for pentadecanedioic acid are not consistently reported in the literature, but its presence in significant amounts is a key diagnostic marker for these peroxisomal disorders.

Metabolic Pathway and Pathophysiology

In healthy individuals, fatty acids are primarily metabolized through β -oxidation within the mitochondria. However, a secondary pathway, ω -oxidation, can occur in the endoplasmic reticulum, which converts monocarboxylic fatty acids into dicarboxylic acids. These dicarboxylic acids are then further metabolized, primarily through β -oxidation within the peroxisomes.

In peroxisomal biogenesis disorders, such as Zellweger syndrome, the formation of functional peroxisomes is impaired. This leads to a deficiency in the enzymes required for peroxisomal β -oxidation. Consequently, dicarboxylic acids, including pentadecanedioic acid, cannot be efficiently broken down. This metabolic block results in the accumulation of dicarboxylic acids, which are then conjugated to Coenzyme A to form their respective acyl-CoA derivatives, such as **Pentadecanedioyl-CoA**, and are subsequently excreted in the urine.[1][2]



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References

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